molecular formula C15H15N5O2 B13382508 4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone

4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone

Cat. No.: B13382508
M. Wt: 297.31 g/mol
InChI Key: YRCIXIMZNJNGFC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone is a synthetic organic compound that belongs to the pteridinone class of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pteridinone core, followed by the introduction of the benzyloxy and dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxy or dimethylamino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-(dimethylamino)-7(8H)-pteridinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

2-(dimethylamino)-4-phenylmethoxy-8H-pteridin-7-one

InChI

InChI=1S/C15H15N5O2/c1-20(2)15-18-13-12(16-8-11(21)17-13)14(19-15)22-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,18,19,21)

InChI Key

YRCIXIMZNJNGFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=CC(=O)N2

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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